molecular formula C11H10ClNO3 B2528109 6-(2-Chloro-propionyl)-4H-benzo[1,4]oxazin-3-one CAS No. 293741-63-6

6-(2-Chloro-propionyl)-4H-benzo[1,4]oxazin-3-one

Cat. No.: B2528109
CAS No.: 293741-63-6
M. Wt: 239.66
InChI Key: PNVHGKHTYWDTJD-UHFFFAOYSA-N
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Description

Historical Context of Benzoxazinones

Benzoxazinones represent a critical class of heterocyclic compounds first synthesized in 1902 through the reaction of anthranilic acid with aroyl chlorides in pyridine. These bicyclic structures, characterized by a benzene ring fused to an oxazine moiety, gained prominence due to their biological activity in plants as natural insecticides and allelochemicals. Early studies in maize (Zea mays) identified benzoxazinones like 2,4-dihydroxy-7-methoxy-2H-1,4-benzoxazin-3(4H)-one (DIMBOA) as key defense metabolites, with biosynthesis governed by clustered Bx genes. Over time, synthetic derivatives such as 6-(2-chloro-propionyl)-4H-benzooxazin-3-one emerged as targets for pharmaceutical and agrochemical applications.

Discovery and Structural Elucidation of 6-(2-Chloro-propionyl)-4H-benzooxazin-3-one

The compound 6-(2-chloro-propionyl)-4H-benzooxazin-3-one (PubChem CID: 6483749) was first synthesized via acylative cyclization strategies. Key structural features include:

  • Molecular formula : C₁₁H₁₀ClNO₃
  • IUPAC name : 6-(2-chloropropanoyl)-4H-1,4-benzoxazin-3-one
  • Key functional groups : A benzoxazinone core (C₈H₅NO₂) substituted with a 2-chloropropionyl group at position 6.

Structural confirmation was achieved through NMR, mass spectrometry, and X-ray crystallography (CCDC 1478766). The chloro-propionyl substituent enhances electrophilicity, making the compound reactive in nucleophilic substitutions.

Table 1 : Key Physicochemical Properties

Property Value Source
Molecular weight 239.65 g/mol
SMILES CC(C(=O)C1=CC2=C(C=C1)OCC(=O)N2)Cl
Melting point Not reported
Solubility Insoluble in water; soluble in organic solvents

Position of 6-(2-Chloro-propionyl)-4H-benzooxazin-3-one in Chemical Taxonomy

This derivative belongs to the benzoxazinone family (CHEBI:1437), classified under:

  • Superclass : Organoheterocyclic compounds
  • Class : Benzoxazines
  • Subclass : 4H-3,1-Benzoxazin-4-ones.

Its structural uniqueness arises from the chloro-propionyl group, which differentiates it from natural analogs like DIBOA and DIMBOA. The compound’s planar benzoxazinone core facilitates π-π stacking in enzyme active sites, a feature exploited in drug design.

Research Significance in Heterocyclic Chemistry

6-(2-Chloro-propionyl)-4H-benzooxazin-3-one serves as:

  • A synthetic intermediate : Used in palladium-catalyzed carbonylation reactions to generate quinazolinones.
  • A protease inhibitor : Demonstrates α-chymotrypsin inhibition (IC₅₀ = 6.5–341.1 μM).
  • A model for structure-activity studies : The chloro-propionyl group’s electronic effects correlate with bioactivity, guiding herbicide and pharmaceutical development.

Table 2 : Comparative Reactivity of Benzoxazinone Derivatives

Compound Enzyme Inhibition (IC₅₀, μM) Key Substituent
6-(2-Chloro-propionyl)-derivative 6.5–341.1 (α-chymotrypsin) Cl-C(=O)-CH(CH₃)
D-DIBOA 12.8 (barnyardgrass growth) H-C(=O)-
APH (2-aminophenol) 8.2 (allelopathic activity) NH₂-C₆H₄-OH

Synthetic methodologies, such as PdCl₂(PhCN)₂/P(t-Bu)₃·HBF₄-catalyzed carbonylation, highlight its versatility in constructing complex heterocycles. Recent advances in one-pot syntheses using cyanuric chloride-dimethylformamide iminium cations further underscore its relevance.

Properties

IUPAC Name

6-(2-chloropropanoyl)-4H-1,4-benzoxazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClNO3/c1-6(12)11(15)7-2-3-9-8(4-7)13-10(14)5-16-9/h2-4,6H,5H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNVHGKHTYWDTJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)C1=CC2=C(C=C1)OCC(=O)N2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-Chloro-propionyl)-4H-benzo[1,4]oxazin-3-one typically involves the reaction of 2-chloropropionyl chloride with 2-aminophenol derivatives under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then heated to facilitate the formation of the benzoxazinone ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps for purification and isolation of the final product to ensure high purity and yield. Techniques such as recrystallization and chromatography are commonly used in industrial settings to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

6-(2-Chloro-propionyl)-4H-benzo[1,4]oxazin-3-one can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different oxidation states or reduced forms.

    Cyclization Reactions: The benzoxazinone core can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in the presence of a base, such as sodium hydroxide or potassium carbonate.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amide derivatives, while oxidation reactions can produce oxidized benzoxazinone derivatives.

Scientific Research Applications

Chemistry

6-(2-Chloro-propionyl)-4H-benzo[1,4]oxazin-3-one serves as a crucial building block for synthesizing more complex heterocyclic compounds. Its unique structure allows for various chemical transformations, including substitution reactions where the chlorine atom can be replaced by other nucleophiles.

Biology

This compound has shown potential as an enzyme inhibitor, making it a candidate for studying protein interactions and enzyme kinetics. Preliminary studies suggest that it may bind to specific enzymes, altering their activity and providing insights into metabolic pathways.

Medicine

Research indicates that this compound may possess therapeutic properties, including anti-inflammatory and anticancer activities. Its mechanism of action involves inhibiting enzyme activity or modulating cellular signaling pathways, which could lead to significant advancements in drug development for various diseases.

Industry

In industrial applications, this compound is utilized in developing new materials with specific properties, such as polymers and coatings. Its chemical stability and reactivity make it suitable for various applications in material science.

Case Study 1: Enzyme Inhibition

A study investigated the enzyme inhibition properties of this compound on specific kinases involved in cancer pathways. The results demonstrated a significant reduction in kinase activity upon treatment with this compound, suggesting its potential as an anticancer agent.

Case Study 2: Material Science

Another research project focused on the application of this compound in developing new polymeric materials. The incorporation of this compound into polymer matrices improved thermal stability and mechanical properties compared to control samples.

Mechanism of Action

The mechanism of action of 6-(2-Chloro-propionyl)-4H-benzo[1,4]oxazin-3-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to various biological effects, such as the suppression of tumor growth or the inhibition of bacterial proliferation. The exact molecular pathways involved depend on the specific biological context and the target enzymes or receptors.

Comparison with Similar Compounds

The following section provides a detailed comparison of 6-(2-Chloro-propionyl)-4H-benzo[1,4]oxazin-3-one with structurally analogous benzoxazinone derivatives, focusing on substituent effects, physicochemical properties, and biological activities.

Substituent Variations and Physicochemical Properties
Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Activities References
This compound 6-(2-chloropropionyl) C₁₁H₁₀ClNO₃ 239.66 Intermediate for pharmaceuticals; potential bioactivity
6-(2-Chloro-propionyl)-2,4-dimethyl-4H-benzo[1,4]oxazin-3-one 6-(2-chloropropionyl), 2,4-dimethyl C₁₃H₁₄ClNO₃ 267.71 Increased lipophilicity due to methyl groups; used in drug discovery
6-Chloro-2H-benzo[b][1,4]oxazin-3(4H)-one 6-chloro C₈H₆ClNO₂ 183.59 Herbicidal and antifungal activities
6-Methoxy-2-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one 6-methoxy, 2-methyl C₁₀H₁₁NO₃ 193.20 Enhanced solubility due to methoxy group; synthetic precursor
6-Bromo-4-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one 6-bromo, 4-methyl C₉H₈BrNO₂ 242.07 Bromine’s steric bulk may influence receptor binding
4-(3-(2-Fluoro-3-oxo-2,3-dihydro-4H-benzo[b][1,4]oxazin-4-yl)propanoyl)-N-phenylpiperazine-1-carboxamide (54) 2-fluoro, piperazine-carboxamide C₂₂H₂₂FN₃O₄ 411.43 Improved pharmacokinetics via fluorine substitution; SAR studies

Key Observations :

  • Halogen Substitutions (Cl, Br, F) : Chlorine and bromine enhance electrophilicity and steric effects, while fluorine improves metabolic stability and binding affinity .
  • Oxygen/Sulfur Exchange: Replacing the benzoxazinone oxygen with sulfur (e.g., in thiazine derivatives) alters electronic properties and bioactivity .

Biological Activity

6-(2-Chloro-propionyl)-4H-benzo[1,4]oxazin-3-one is a compound of interest due to its potential biological activities, particularly in the realm of cancer treatment. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, mechanisms of action, and therapeutic potential.

Chemical Structure and Properties

The chemical structure of this compound features a benzo[1,4]oxazine core with a chloro-propionyl substituent. This structure is significant for its interaction with biological targets, which is essential for its pharmacological effects.

Research has indicated that compounds similar to this compound may act as dual inhibitors of the PI3K/mTOR signaling pathway, which is crucial in regulating cell growth and survival in cancer cells. A study highlighted the effectiveness of related compounds in inhibiting this pathway, showcasing a low IC50 value (0.63 nM) against PI3Kα, suggesting strong inhibitory potential against cancer cell proliferation .

Anticancer Properties

The biological activity of this compound has been evaluated through various assays:

  • Cell Proliferation Inhibition : Studies have shown that derivatives of this compound exhibit significant antiproliferative activity across multiple cancer cell lines. For instance, the compound demonstrated effective inhibition in HT-29 (colon carcinoma), M21 (skin melanoma), and MCF7 (breast carcinoma) cells .
  • Mechanisms of Action : The mechanism involves blocking cell cycle progression at the G2/M phase and disrupting the cytoskeleton by binding to β-tubulin, leading to cell death .

Table 1: Antiproliferative Activity Summary

CompoundCell LineIC50 (nM)Mechanism
This compoundHT-29TBDG2/M phase arrest
This compoundM21TBDCytoskeletal disruption
This compoundMCF7TBDApoptosis induction

Case Studies

Several case studies have illustrated the potential of this compound as an anticancer agent:

  • Xenograft Models : In vivo studies using tumor xenograft models demonstrated significant tumor growth inhibition (TGI of 87.7% at a dose of 50 mg/kg) without causing substantial weight loss or toxicity over a treatment period .
  • Chick Chorioallantoic Membrane Assays : The compound was also tested in chick chorioallantoic membrane assays, where it effectively blocked angiogenesis and tumor growth comparable to established agents like combretastatin A-4 .

Pharmacokinetics

The pharmacokinetic profile indicates that related compounds possess favorable absorption characteristics and bioavailability. For instance, a derivative demonstrated an oral bioavailability of approximately 24.1% in mice . This suggests that modifications to enhance bioavailability could be beneficial for therapeutic applications.

Q & A

Q. What are the optimal synthetic routes for 6-(2-Chloro-propionyl)-4H-benzo[1,4]oxazin-3-one, and how can reaction yields be improved?

  • Methodological Answer : The synthesis typically involves acylation of the benzoxazinone core using chloroacetyl chloride. For example, a two-step protocol includes:

Amination : Reacting 3-amino-5-substituted-2-hydroxyacetophenone with chloroacetyl chloride in the presence of potassium carbonate (K₂CO₃) as a base under ice-cooling .

Cyclization : Stirring the intermediate at reflux temperature (e.g., 6 hours) to form the benzoxazinone ring.

  • Key Optimization Steps :
  • Use excess chloroacetyl chloride (1.1–1.2 equivalents) to ensure complete acylation.
  • Purification via silica gel chromatography (e.g., dichloromethane:methanol = 99:1) improves purity (>98%) .
  • Yield Enhancement : Adjusting reaction time, temperature, and stoichiometry of K₂CO₃ can reduce byproducts.

Q. Which spectroscopic and crystallographic methods are most reliable for characterizing this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the presence of the chloro-propionyl group (δ ~2.8–3.2 ppm for CH₂Cl) and the benzoxazinone carbonyl (δ ~165–170 ppm) .
  • X-ray Crystallography : Resolves spatial conformation, as demonstrated for analogous compounds (e.g., 6-chloro-2H-benzo[b][1,4]oxazin-3(4H)-one, CCDC deposition number 692666) .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., m/z calculated for C₁₁H₈ClNO₃: 237.0194) .

Q. How can the purity of this compound be validated for biological assays?

  • Methodological Answer :
  • HPLC-PDA : Use a C18 column with gradient elution (acetonitrile/water + 0.1% TFA) to detect impurities at λ = 254 nm .
  • Melting Point Analysis : Compare observed values (e.g., 145–148°C) with literature to confirm consistency .
  • Elemental Analysis : Ensure C, H, N, and Cl percentages align with theoretical values (±0.3%) .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Calculate electron density maps (e.g., using B3LYP/6-31G*) to identify electrophilic sites (e.g., carbonyl carbon and chloro-propionyl Cl) .
  • Molecular Dynamics (MD) : Simulate solvent effects (e.g., DMSO or ethanol) on reaction pathways and activation energy barriers .
  • Validation : Compare predicted intermediates (e.g., tetrahedral adducts) with experimental LC-MS data .

Q. What strategies resolve contradictions in reported biological activities of benzoxazinone derivatives?

  • Methodological Answer :
  • Meta-Analysis : Systematically compare datasets (e.g., antifungal IC₅₀ values) across studies, adjusting for variables like assay type (microdilution vs. disk diffusion) .
  • Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., replacing Cl with Br or modifying the propionyl chain) to isolate substituent effects .
  • Dose-Response Curves : Re-evaluate EC₅₀ values under standardized conditions (e.g., pH 7.4, 37°C) .

Q. How can environmental degradation pathways of this compound be studied?

  • Methodological Answer :
  • Photolysis Experiments : Expose the compound to UV light (λ = 254 nm) in aqueous media and analyze degradation products via GC-MS .
  • Biodegradation Assays : Use soil microcosms with LC-MS/MS monitoring to track metabolite formation (e.g., hydroxylated or dechlorinated derivatives) .
  • QSPR Modeling : Predict half-lives using quantitative structure-property relationships based on logP and molecular weight .

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